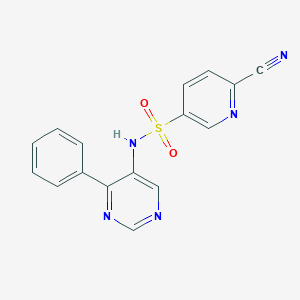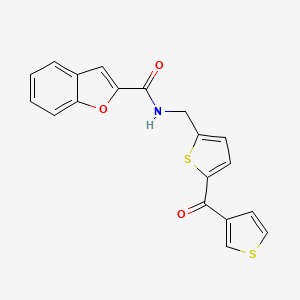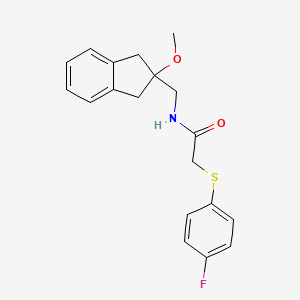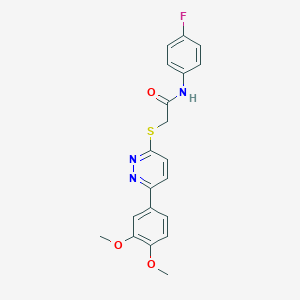
1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole, also known as MRS2179, is a selective antagonist of the P2Y1 receptor. P2Y1 receptors are G protein-coupled receptors that are activated by extracellular nucleotides, such as ATP and ADP. P2Y1 receptors play a crucial role in platelet aggregation, thrombosis, and vascular inflammation. Therefore, MRS2179 has been extensively studied for its potential therapeutic applications in cardiovascular diseases.
作用機序
1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole is a selective antagonist of the P2Y1 receptor, which is activated by extracellular nucleotides, such as ATP and ADP. P2Y1 receptors are expressed on platelets, endothelial cells, and smooth muscle cells, and play a crucial role in platelet aggregation, thrombosis, and vascular inflammation. This compound blocks the binding of ADP to the P2Y1 receptor, thereby inhibiting the downstream signaling pathways that lead to platelet activation, thrombus formation, and vascular inflammation.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the inhibition of platelet aggregation, reduction of thrombus formation, and attenuation of vascular inflammation. This compound can also inhibit the expression of adhesion molecules and cytokines in endothelial cells, which play a crucial role in the pathogenesis of atherosclerosis and other cardiovascular diseases.
実験室実験の利点と制限
1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole has several advantages for lab experiments, including its high selectivity and potency for the P2Y1 receptor, which allows for precise and specific targeting of this receptor. This compound is also readily available and can be synthesized using a multi-step process that is relatively straightforward. However, this compound has some limitations for lab experiments, including its potential toxicity and side effects, which may limit its use in vivo. In addition, this compound may have off-target effects on other receptors or signaling pathways, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole, including the following:
1. Investigation of the potential therapeutic applications of this compound in cardiovascular diseases, such as atherosclerosis, stroke, and myocardial infarction.
2. Development of more potent and selective P2Y1 receptor antagonists that can overcome the limitations of this compound, such as its potential toxicity and side effects.
3. Investigation of the signaling pathways downstream of the P2Y1 receptor that are involved in platelet aggregation, thrombus formation, and vascular inflammation.
4. Investigation of the potential off-target effects of this compound on other receptors or signaling pathways, and the development of strategies to minimize these effects.
5. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo, and the development of optimal dosing regimens for its potential therapeutic applications.
In conclusion, this compound is a selective antagonist of the P2Y1 receptor that has been extensively studied for its potential therapeutic applications in cardiovascular diseases. This compound can inhibit platelet aggregation, reduce thrombus formation, and attenuate vascular inflammation. However, this compound has some limitations for lab experiments, including its potential toxicity and side effects, which may limit its use in vivo. There are several future directions for research on this compound, including the investigation of its potential therapeutic applications, the development of more potent and selective P2Y1 receptor antagonists, and the investigation of the downstream signaling pathways involved in its biochemical and physiological effects.
合成法
1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole can be synthesized using a multi-step process that involves the reaction of 2-methoxy-4,5-dimethylphenylsulfonyl chloride with 4-methyl-2-phenyl-1H-imidazole in the presence of a base, followed by purification using column chromatography. The synthesis of this compound has been described in several research papers, including the work of Gao et al. (2003) and Kim et al. (2004).
科学的研究の応用
1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole has been extensively studied for its potential therapeutic applications in cardiovascular diseases. Several research studies have demonstrated that this compound can inhibit platelet aggregation, reduce thrombus formation, and attenuate vascular inflammation. For example, Gao et al. (2003) showed that this compound can inhibit ADP-induced platelet aggregation in vitro and in vivo. Kim et al. (2004) demonstrated that this compound can reduce thrombus formation in a mouse model of arterial thrombosis. In addition, several studies have shown that this compound can attenuate vascular inflammation by inhibiting the expression of adhesion molecules and cytokines in endothelial cells (Zhang et al., 2015; Wu et al., 2016).
特性
IUPAC Name |
1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-4-methyl-2-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-13-10-17(24-4)18(11-14(13)2)25(22,23)21-12-15(3)20-19(21)16-8-6-5-7-9-16/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMKNBDFXFTYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2C=C(N=C2C3=CC=CC=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[6-sulfamoyl-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2844612.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2844613.png)

![[1-[(4-Methylphenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B2844617.png)
![1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2844618.png)



![N-[4-(dimethylsulfamoyl)phenyl]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2844626.png)
![2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2844627.png)

![N-(sec-butyl)-3-[2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/no-structure.png)
![methyl 2-[(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B2844633.png)
![4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarboxamide](/img/structure/B2844634.png)